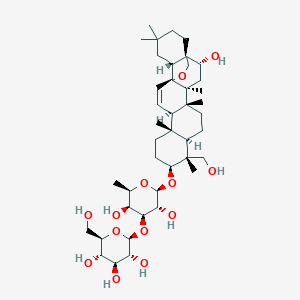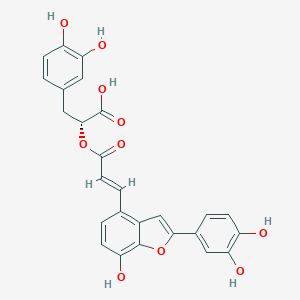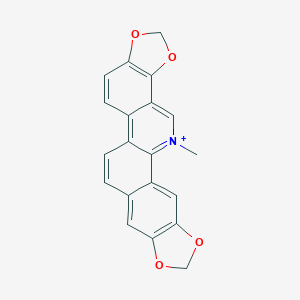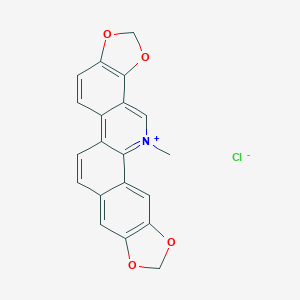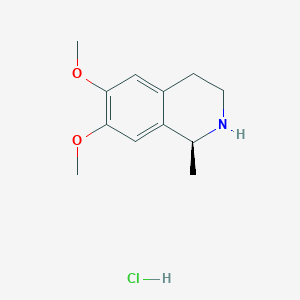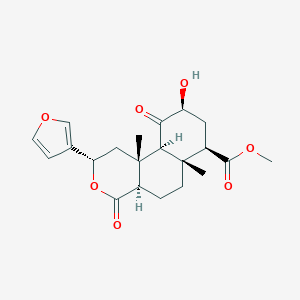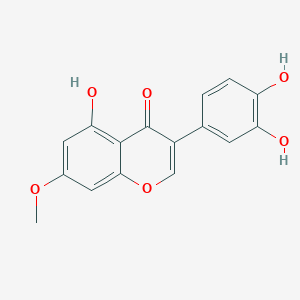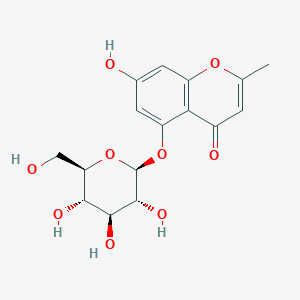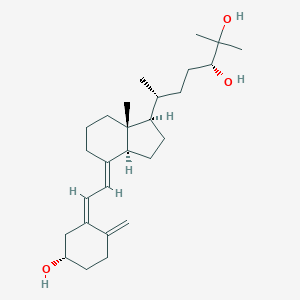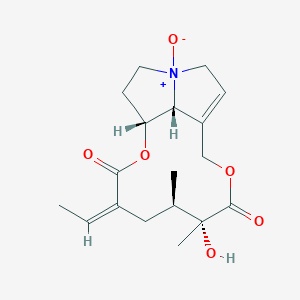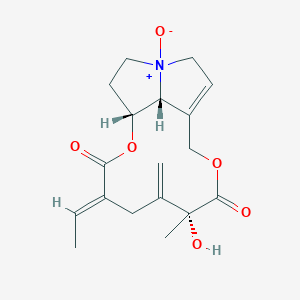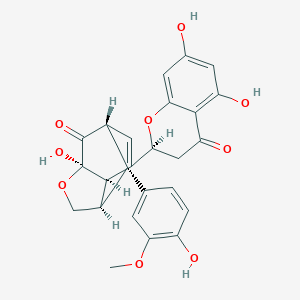
(+)-Silymonin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Silymonin is a flavonolignan compound found in the seeds of Silybum marianum (milk thistle) plant. It has been widely studied for its potential therapeutic effects on various diseases, including liver diseases, cancer, and diabetes.
Wissenschaftliche Forschungsanwendungen
Structure and Composition
- The structure of (+)-Silymonin, along with another flavanolignan named (-) Silandrin, was elucidated from a white flowering variety of Silybum marianum. These compounds were identified as 3-desoxy-isosilybin and 3-desoxy-silydianin, partly through spectroscopic investigations and chemical transformation into other derivatives and their partial synthesis (Szilági et al., 1981).
Therapeutic Applications and Effects
- Silybin and silymarin, closely related to (+)-Silymonin, have shown a range of applications beyond their traditional use as hepatoprotectants. They exhibit activities such as anticancer, canceroprotective, and hypocholesterolemic effects, impacting a variety of illnesses across different organs (Gazak et al., 2007).
- The antihepatotoxic effects of flavonolignans from Silybum marianum, including (+)-Silymonin, have been investigated, showing inhibitory actions in carbon tetrachloride-treated cultures and preventing cell lesions induced by galactosamine (Hikino et al., 1984).
Impact on Liver Damage and Regeneration
- Studies have demonstrated that silymarin, which includes (+)-Silymonin, can protect against liver damage caused by toxins such as fumonisin B1, while also enhancing hepatocyte proliferation and preventing apoptosis (He et al., 2004), (Sozmen et al., 2014).
Pharmacological Profile
- Silymarin's potential in liver diseases, as well as its safety, efficacy, and future uses, are well recognized. Its constituents like silybin and (+)-Silymonin offer protection through antioxidative, anti-lipid peroxidative, anti-inflammatory, and liver regenerating mechanisms (Pradhan & Girish, 2006).
Antioxidant and Anti-inflammatory Effects
- Silymarin, including (+)-Silymonin, is known for its antioxidant and anti-inflammatory effects, potentially providing a basis for its anticarcinogenic and cytoprotective roles. This involves inhibition of cell-signaling pathways such as NF-κB and modulation of various other molecular mechanisms (Manna et al., 1999).
Anticancer Activity
- The anticancer potential of silymarin has been extensively researched, showing its ability to suppress tumor cell proliferation, induce apoptosis, inhibit cell-survival kinases, and reduce inflammation, thereby suggesting its utility in cancer prevention and treatment (Agarwal et al., 2006), (Ramasamy & Agarwal, 2008).
Eigenschaften
CAS-Nummer |
70815-31-5 |
|---|---|
Produktname |
(+)-Silymonin |
Molekularformel |
C25H22O9 |
Molekulargewicht |
466.4 g/mol |
IUPAC-Name |
(1R,3R,6R,7R,10R)-8-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-3-hydroxy-10-(4-hydroxy-3-methoxyphenyl)-4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one |
InChI |
InChI=1S/C25H22O9/c1-32-19-4-10(2-3-15(19)27)21-13-7-12(23-14(21)9-33-25(23,31)24(13)30)18-8-17(29)22-16(28)5-11(26)6-20(22)34-18/h2-7,13-14,18,21,23,26-28,31H,8-9H2,1H3/t13-,14-,18+,21+,23+,25-/m1/s1 |
InChI-Schlüssel |
YBGWTZSEYYMFJI-AXUSBXICSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@]4([C@H]3C(=C[C@H]2C4=O)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)O)O |
SMILES |
COC1=C(C=CC(=C1)C2C3COC4(C3C(=CC2C4=O)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2C3COC4(C3C(=CC2C4=O)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O)O |
Andere CAS-Nummern |
70815-31-5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



